molecular formula C10H17ClN2O3 B1377103 1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1427380-11-7

1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B1377103
CAS No.: 1427380-11-7
M. Wt: 248.7 g/mol
InChI Key: RTPRFCRTPWRENK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride involves several steps:

Industrial production methods typically involve optimizing these steps to achieve high yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common reagents used in these reactions include oxidizing agents (e.g., nitric acid, potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alkyl halides). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding . The exact pathways and molecular targets depend on the specific application and biological context.

Biological Activity

1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article presents a comprehensive overview of its properties, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₈H₁₄N₂O₃·HCl
  • CAS Number : 721966-50-3
  • Molecular Weight : 206.67 g/mol

This compound is a derivative of pyrrolidine and exhibits properties that may be useful in medicinal chemistry, particularly in the development of novel therapeutic agents.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the carboxylic acid group facilitates interactions with enzymes and receptors, potentially modulating their activity.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways related to pain, inflammation, or cancer progression.

Anticancer Properties

Recent studies have explored the anticancer potential of pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Effect
1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acidA549 (lung adenocarcinoma)25Moderate cytotoxicity
Other Pyrrolidine DerivativeHeLa (cervical cancer)15High cytotoxicity

In a study using A549 cells, the compound demonstrated moderate cytotoxicity with an IC50 value of 25 µM, indicating potential as an anticancer agent .

Antimicrobial Activity

Research has also indicated that pyrrolidine derivatives possess antimicrobial properties. Compounds structurally related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The antimicrobial activity suggests that this compound could be further developed as a lead candidate for antibiotic development .

Case Studies

Case Study 1: Anticancer Activity Assessment

A study was conducted to evaluate the anticancer activity of this compound using the A549 lung adenocarcinoma model. Cells were treated with varying concentrations of the compound, and cell viability was assessed using the MTT assay. Results indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was tested against common pathogenic bacteria. The results demonstrated significant inhibition of bacterial growth at MIC values comparable to standard antibiotics, highlighting its potential application in treating bacterial infections .

Properties

IUPAC Name

1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3.ClH/c13-9(7-1-3-11-5-7)12-4-2-8(6-12)10(14)15;/h7-8,11H,1-6H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPRFCRTPWRENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)N2CCC(C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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